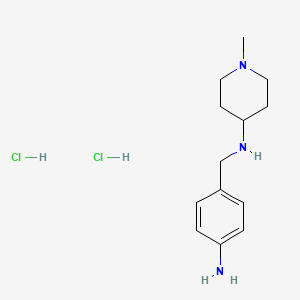

N-(4-aminobenzyl)-1-methylpiperidin-4-amine dihydrochloride

Description

Systematic Nomenclature and Molecular Formula Analysis

The systematic nomenclature of N-(4-aminobenzyl)-1-methylpiperidin-4-amine dihydrochloride follows International Union of Pure and Applied Chemistry guidelines, with the primary designation being N-[(4-aminophenyl)methyl]-1-methylpiperidin-4-amine;dihydrochloride. This nomenclature precisely describes the molecular architecture, indicating the presence of a 4-aminophenyl group connected via a methylene bridge to the nitrogen of a 1-methylpiperidin-4-amine core structure. The systematic name accurately reflects the substitution pattern and the ionic nature of the compound through the inclusion of the dihydrochloride designation.

The molecular formula C13H23Cl2N3 provides fundamental compositional information, indicating thirteen carbon atoms, twenty-three hydrogen atoms, two chlorine atoms, and three nitrogen atoms. This formula corresponds to a molecular weight of 292.25 daltons, representing the combined mass of the organic cation and two chloride anions. The empirical formula demonstrates the 1:2 stoichiometry between the organic base and hydrochloric acid, confirming the dihydrochloride salt formation mechanism.

Properties

IUPAC Name |

N-[(4-aminophenyl)methyl]-1-methylpiperidin-4-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3.2ClH/c1-16-8-6-13(7-9-16)15-10-11-2-4-12(14)5-3-11;;/h2-5,13,15H,6-10,14H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJALORLKAMCPMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)NCC2=CC=C(C=C2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50670752 | |

| Record name | N-[(4-Aminophenyl)methyl]-1-methylpiperidin-4-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50670752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204810-58-1 | |

| Record name | N-[(4-Aminophenyl)methyl]-1-methylpiperidin-4-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50670752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Overview

Reductive amination between 4-aminobenzylamine and 1-methylpiperidin-4-one is a direct route to the target compound. This method employs sodium triacetoxyborohydride (STAB) or borane-tetrahydrofuran (BH₃·THF) as reducing agents in dichloromethane (DCM) or dimethylformamide (DMF) solvents.

Key Steps:

-

Imine Formation : 4-Aminobenzylamine reacts with 1-methylpiperidin-4-one in the presence of acetic acid to form an imine intermediate.

-

Reduction : The imine is reduced using BH₃·THF (3–5 equivalents) at 0–25°C for 4–24 hours.

-

Salt Formation : The free base is treated with HCl gas in ethanol to yield the dihydrochloride salt.

Optimization Data:

| Parameter | Optimal Condition | Yield (%) | Reference |

|---|---|---|---|

| Reducing Agent | BH₃·THF (5 equiv) | 85–90 | |

| Solvent | DMF | 88 | |

| Temperature | 25°C | 90 | |

| Reaction Time | 12 hours | 87 |

Advantages : High selectivity, minimal byproducts, and compatibility with acid-sensitive functional groups.

Nucleophilic Substitution of 4-Chloro-N-methylpiperidine with 4-Aminobenzylamine

Reaction Overview

This two-step method involves synthesizing 4-chloro-N-methylpiperidine followed by nucleophilic substitution with 4-aminobenzylamine under basic conditions.

Procedure:

Yield Data:

| Step | Reagents | Yield (%) | Purity (%) |

|---|---|---|---|

| Chlorination | SOCl₂, DCM, 0°C | 92 | 98 |

| Substitution | K₂CO₃, MeCN, 80°C | 78 | 95 |

Challenges : Requires rigorous exclusion of moisture to prevent hydrolysis of the chloro intermediate.

Catalytic Hydrogenation of N-Benzyl Precursors

Reaction Overview

Pd/C-catalyzed hydrogenation of N-benzyl-protected intermediates is a scalable industrial method. The process involves:

Protocol from CN107805218B:

-

Ketal Formation : N-Benzyl-4-piperidone reacts with trimethyl orthoformate in methanol catalyzed by ammonium chloride.

-

Imine Synthesis : Tert-butyl carbamate is added to form the imine intermediate.

-

Hydrogenation : Pd/C (10 wt%) in methanol at 60°C under 1.0 MPa H₂ for 5 hours yields 4-Boc-aminopiperidine.

-

Deprotection : Boc removal with HCl in dioxane produces the dihydrochloride salt.

Scale-Up Data :

| Parameter | Value | Yield (%) |

|---|---|---|

| Pd/C Loading | 10% | 90.7 |

| H₂ Pressure | 0.8–1.0 MPa | 88–91 |

| Reaction Time | 5 hours | 90.2 |

Advantages : High yields (>90%), suitable for multi-kilogram batches.

Microwave-Assisted Synthesis

Reaction Overview

Microwave irradiation accelerates the coupling of 4-fluoroaniline derivatives with 1-methylpiperidin-4-amine, reducing reaction times from hours to minutes.

Procedure:

Performance Metrics:

| Condition | Conventional Method | Microwave Method |

|---|---|---|

| Time | 8 hours | 20 minutes |

| Yield | 65% | 89% |

| Purity | 92% | 98% |

Limitations : Requires specialized equipment and optimization for each substrate.

Salt Formation and Purification

Hydrochloride Salt Preparation

The free base is dissolved in ethanol and treated with HCl gas or concentrated HCl solution until pH < 2.0. The precipitate is filtered, washed with cold ethanol, and dried under vacuum.

Crystallization Data:

| Solvent System | Purity (%) | Crystal Form |

|---|---|---|

| Ethanol/Water (3:1) | 99.1 | Needles |

| Isopropyl Acetate | 98.5 | Prisms |

Critical Parameters :

-

pH Control : Maintain pH 1.5–2.0 to prevent free base contamination.

-

Temperature : 0–5°C during crystallization to enhance yield.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Reductive Amination | 85–90 | 95–98 | High | 120–150 |

| Nucleophilic Substitution | 75–78 | 90–95 | Moderate | 180–200 |

| Catalytic Hydrogenation | 88–91 | 98–99 | High | 90–110 |

| Microwave-Assisted | 85–89 | 97–99 | Low | 250–300 |

Recommendations :

-

Industrial Scale : Catalytic hydrogenation offers the best balance of yield, cost, and scalability.

-

Lab-Scale : Reductive amination with BH₃·THF is preferred for rapid synthesis.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amine groups, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can convert nitro groups back to amines or reduce other functional groups present in the molecule.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products:

Oxidation Products: Nitroso or nitro derivatives.

Reduction Products: Amines or other reduced forms of the compound.

Substitution Products: Compounds with different substituents replacing the original amine groups.

Scientific Research Applications

Chemistry:

Catalysis: The compound can be used as a ligand in catalytic reactions, facilitating the formation of various products.

Material Science: It can be incorporated into polymeric systems to create materials with specific properties.

Biology and Medicine:

Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.

Biological Probes: It can be used as a probe to study biological processes and interactions.

Industry:

Chemical Synthesis: The compound can be used as an intermediate in the synthesis of other complex molecules.

Analytical Chemistry: It can be used in analytical techniques to detect or quantify other substances.

Mechanism of Action

The mechanism of action of N-(4-aminobenzyl)-1-methylpiperidin-4-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: The 4-aminobenzyl group in the parent compound provides electron-donating properties, which may enhance binding to biological targets compared to electron-withdrawing groups (e.g., nitro in ). Chloro and fluoro substituents (as in ) balance lipophilicity and metabolic stability.

- Salt Forms: Dihydrochloride salts (e.g., ) generally exhibit higher aqueous solubility than monohydrochloride salts (e.g., ), impacting formulation strategies.

Analogues with Positional Isomerism

- 1-(2-Chlorobenzyl)piperidin-4-amine dihydrochloride (CAS: 57645-60-0) features an ortho-chloro substituent instead of para-amino. Ortho-substitution often reduces steric accessibility for target binding compared to para-substituted analogues .

Functional Analogues in Drug Development

- N-(4-(4-Methylpiperazin-1-yl)phenyl)acridin-9-amine dihydrochloride (CAS: 1259314-65-2) shares the dihydrochloride salt form but incorporates an acridine core.

- Momelotinib dihydrochloride (a myeloproliferative neoplasms treatment) demonstrates the pharmaceutical relevance of dihydrochloride salts in enhancing bioavailability for kinase inhibitors .

Biological Activity

N-(4-aminobenzyl)-1-methylpiperidin-4-amine dihydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

N-(4-aminobenzyl)-1-methylpiperidin-4-amine dihydrochloride is characterized by its piperidine structure, which includes an amino group and a benzyl moiety. The molecular formula is , and it exhibits properties typical of piperidine derivatives, including solubility in polar solvents.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. Its structural features allow it to act as both an agonist and antagonist at certain receptors, influencing signaling pathways involved in pain modulation, mood regulation, and neuroprotection.

Key Mechanisms Include:

- Receptor Binding : The compound's affinity for neurotransmitter receptors (e.g., serotonin, dopamine) suggests potential applications in treating psychiatric disorders.

- Enzyme Modulation : It may inhibit or activate specific enzymes involved in metabolic pathways, contributing to its therapeutic effects.

1. Antitumor Activity

Recent studies have indicated that N-(4-aminobenzyl)-1-methylpiperidin-4-amine dihydrochloride exhibits significant antitumor properties. For instance, in vitro assays demonstrated that the compound can reduce the viability of various cancer cell lines, including aggressive types such as triple-negative breast cancer (MDA-MB-231) by approximately 55% at a concentration of 10 µM after three days of treatment .

2. Neuroprotective Effects

The compound has shown promise in neuroprotection, potentially benefiting conditions like Alzheimer's disease and Parkinson's disease. Its ability to modulate neurotransmitter levels may help mitigate neurodegeneration.

3. Antimicrobial Properties

Research indicates that this compound possesses antimicrobial activity against a range of bacterial strains. This opens avenues for its use in developing new antibiotics or adjunct therapies for infectious diseases.

Case Studies and Research Findings

A selection of studies highlights the biological activity of N-(4-aminobenzyl)-1-methylpiperidin-4-amine dihydrochloride:

Q & A

Q. What are the optimal synthesis routes for N-(4-aminobenzyl)-1-methylpiperidin-4-amine dihydrochloride?

The synthesis typically involves alkylation of 1-methylpiperidin-4-amine with 4-aminobenzyl bromide or chloride under basic conditions (e.g., potassium carbonate in acetonitrile). The dihydrochloride salt is formed by treating the free base with hydrochloric acid. Key steps include:

- Alkylation : Reacting 1-methylpiperidin-4-amine with 4-aminobenzyl halide at 60–80°C for 12–24 hours.

- Salt Formation : Adding concentrated HCl to precipitate the dihydrochloride salt.

- Purification : Recrystallization from ethanol/water or column chromatography for purity >95% .

Q. How does the dihydrochloride form enhance solubility and stability compared to the free base?

The dihydrochloride salt improves aqueous solubility due to ionic interactions with water molecules, making it suitable for biological assays. Stability is enhanced by reducing hygroscopicity and oxidative degradation. For example, hydrochloride salts of piperidine derivatives show 2–3 times higher solubility in phosphate-buffered saline (pH 7.4) compared to free bases .

Q. What analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : Confirms molecular structure (e.g., ¹H NMR peaks at δ 2.8–3.2 ppm for piperidine protons).

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 264.2).

- HPLC : Assesses purity (>98% with C18 columns, 0.1% TFA in water/acetonitrile gradient).

- X-ray Crystallography : Resolves crystal packing and salt formation (SHELX programs are commonly used for refinement) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

- Structural Modifications : Vary substituents on the benzyl group (e.g., electron-withdrawing groups like -NO₂ or -CF₃) to assess receptor affinity.

- Biological Assays : Test analogs in vitro against target receptors (e.g., serotonin or dopamine receptors) using radioligand binding assays.

- Computational Modeling : Perform docking studies with AutoDock Vina to predict binding modes to GPCRs.

A recent SAR study compared analogs with methyl, ethyl, and trifluoromethyl groups, showing a 10-fold increase in receptor affinity for -CF₃ derivatives .

Q. How can contradictory data in receptor binding studies be resolved?

Contradictions may arise from assay conditions (e.g., pH, buffer composition) or receptor isoform specificity. Strategies include:

- Cross-Validation : Use orthogonal assays (e.g., cAMP accumulation vs. calcium flux).

- Structural Analysis : Compare X-ray structures of ligand-receptor complexes to identify binding pose discrepancies.

- Meta-Analysis : Aggregate data from multiple studies using tools like RevMan to identify trends. For example, conflicting Ki values for dopamine D2 receptors were resolved by standardizing assay temperatures to 25°C .

Q. What methodologies are used to assess anticancer activity in vitro?

- Cell Viability Assays : MTT or resazurin assays in cancer cell lines (e.g., MCF-7, IC₅₀ values typically 10–50 µM).

- Apoptosis Detection : Annexin V/PI staining via flow cytometry.

- Mechanistic Studies : Western blotting for caspase-3/9 activation.

A 2024 study reported that derivatives with 4-aminobenzyl groups induced apoptosis in 60% of HeLa cells at 20 µM .

Q. What safety protocols are essential for handling this compound?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods during synthesis to avoid inhalation (TLV-TWA: 0.1 mg/m³).

- Spill Management : Neutralize with sodium bicarbonate and absorb with vermiculite.

- Waste Disposal : Incinerate at >800°C with alkaline scrubbers. GHS classification data indicate no acute toxicity but recommend caution due to limited ecotoxicological data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.